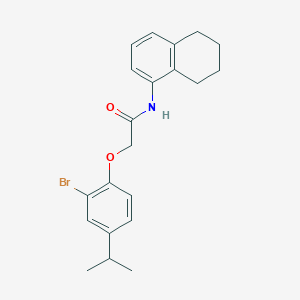![molecular formula C19H21F3N2O3S B296754 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide](/img/structure/B296754.png)
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide, also known as MPPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a pharmacological tool for studying the function of certain ion channels in the body. In
Mécanisme D'action
The mechanism of action of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves its binding to the pore region of Kv1.3 and KCa3.1 channels, thereby blocking the flow of ions through these channels. This results in a decrease in the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases and cancer. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has also been shown to have anti-inflammatory properties, which further supports its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide inhibits the proliferation of T cells and B cells, which are important components of the immune system. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to inhibit the production of cytokines, which are signaling molecules that play a key role in the immune response. In vivo studies have shown that 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can reduce the severity of symptoms in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in lab experiments is its high potency and selectivity for Kv1.3 and KCa3.1 channels. This allows for precise control over the function of these channels, which is important for studying their role in various physiological processes. However, one limitation of using 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is its potential toxicity, which must be carefully monitored in lab experiments. In addition, the cost of synthesizing 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide can be prohibitively high, which may limit its availability for certain research projects.
Orientations Futures
There are a number of future directions for research involving 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. One area of interest is the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a therapeutic agent for the treatment of autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and administration route for 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide in these contexts. In addition, there is interest in exploring the potential use of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide as a pharmacological tool for studying other ion channels in the body. Overall, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown great promise as a versatile tool for scientific research and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 3-(trifluoromethyl)aniline to form the intermediate product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-hydroxyacetamide. This intermediate product is then reacted with propylamine to form the final product, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide. The synthesis of 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been shown to be a potent and selective blocker of certain ion channels in the body, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. These channels play important roles in a variety of physiological processes, including immune cell activation and proliferation. 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has been used as a pharmacological tool to study the function of these channels in vitro and in vivo. In addition, 2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide has shown promise as a potential therapeutic agent for the treatment of autoimmune diseases and cancer.
Propriétés
Formule moléculaire |
C19H21F3N2O3S |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-propylacetamide |
InChI |
InChI=1S/C19H21F3N2O3S/c1-3-11-23-18(25)13-24(16-6-4-5-15(12-16)19(20,21)22)28(26,27)17-9-7-14(2)8-10-17/h4-10,12H,3,11,13H2,1-2H3,(H,23,25) |
Clé InChI |
XTASVAFGBDJZDS-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)


![Methyl 2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B296677.png)




![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)